Cas no 686766-53-0 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid structure
686766-53-0 structure
商品名:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
CAS番号:686766-53-0
MF:C16H20ClNO5
メガワット:
CID:1735080

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid 化学的及び物理的性質

名前と識別子

    • 1,2-Pyrrolidinedicarboxylic acid, 4-(4-chlorophenoxy)-,1-(1,1-dimethylethyl) ester, (2S,4S)-
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
    • InChIKey: XQRJMROGXSIXNT-STQMWFEESA-N

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S012815-50mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
686766-53-0
50mg
$ 145.00 2022-06-03
TRC
S012815-100mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid
686766-53-0
100mg
$ 245.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
PH017955-500mg
686766-53-0
500mg
¥1340.60 2023-09-15

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid 関連文献

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acidに関する追加情報

Recent Advances in the Study of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0)

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protease inhibitors and other therapeutic agents. Recent studies have focused on its structural optimization, synthetic methodologies, and potential applications in drug discovery.

One of the most notable advancements in the synthesis of this compound involves the development of more efficient enantioselective routes. Researchers have reported improved catalytic systems that enhance the yield and purity of the desired (2S,4S)-isomer. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation techniques to achieve >99% enantiomeric excess (ee) with minimal byproducts. This breakthrough has significant implications for scaling up production while maintaining high stereochemical fidelity.

In addition to synthetic improvements, recent investigations have explored the biological relevance of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters highlighted its role as a precursor for novel HCV NS3/4A protease inhibitors. The study revealed that derivatives of this compound exhibit potent inhibitory activity against viral proteases, with IC50 values in the low nanomolar range. These findings underscore its potential as a scaffold for antiviral drug development.

Furthermore, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 ACS Omega article, elucidated the binding modes of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid derivatives with protease active sites. These simulations identified key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency, offering a roadmap for further structural modifications.

Despite these advancements, challenges remain in the practical application of this compound. Issues such as solubility, metabolic stability, and off-target effects of its derivatives require further investigation. Ongoing research aims to address these limitations through rational design and in vitro/in vivo profiling. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinically viable therapeutics.

In conclusion, (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic Acid (CAS: 686766-53-0) continues to be a molecule of high interest in medicinal chemistry. Recent studies have advanced its synthesis, elucidated its biological mechanisms, and expanded its therapeutic potential. Future research will likely focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications, solidifying its role in drug discovery pipelines.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量